molecular formula C32H26N4O6S2 B414956 4,11-bis(2-methoxyphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

4,11-bis(2-methoxyphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

Cat. No.: B414956
M. Wt: 626.7g/mol
InChI Key: SLPWYHSVPBZVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,7-bis(2-methoxyphenyl)-5,10-di(2-thienyl)tetrahydropyrrolo[3,4-c]pyrrolo[3’,4’:4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone” is a complex organic compound that features multiple aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of such a complex compound typically involves multiple steps, including the formation of the core heterocyclic structure followed by the introduction of various substituents. Common synthetic routes may include:

  • Cyclization Reactions

Properties

Molecular Formula

C32H26N4O6S2

Molecular Weight

626.7g/mol

IUPAC Name

4,11-bis(2-methoxyphenyl)-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone

InChI

InChI=1S/C32H26N4O6S2/c1-41-19-11-5-3-9-17(19)33-29(37)23-25(21-13-7-15-43-21)36-28-24(26(22-14-8-16-44-22)35(36)27(23)31(33)39)30(38)34(32(28)40)18-10-4-6-12-20(18)42-2/h3-16,23-28H,1-2H3

InChI Key

SLPWYHSVPBZVSL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CS8

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CS6)C(=O)N(C5=O)C7=CC=CC=C7OC)C8=CC=CS8

Origin of Product

United States

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